REACTION_CXSMILES
|
[OH-].[Na+].CO.[CH3:5][C:6]([SH:9])([CH3:8])[CH3:7].O=[Si]=O>[O-][Mo]([O-])(=O)=O.[Co+2].O>[CH3:5][C:6]([SH:9])([CH3:8])[CH3:7].[C:6]([S:9][S:9][C:6]([CH3:8])([CH3:7])[CH3:5])([CH3:8])([CH3:7])[CH3:5] |f:0.1,5.6|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=[Si]=O
|
Name
|
solid
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
250 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
500 mL
|
Type
|
reactant
|
Smiles
|
CC(C)(C)S
|
Name
|
|
Quantity
|
2 g
|
Type
|
catalyst
|
Smiles
|
[O-][Mo](=O)(=O)[O-].[Co+2]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
316
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
stainless steel
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
alcohol
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
mercaptan
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
25 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
internal cooling
|
Type
|
ADDITION
|
Details
|
coils, overhead condenser, back pressure regulator and air addition tube
|
Type
|
CUSTOM
|
Details
|
pressured to 300 psig (2.068 MPa) with air at about 25° C.
|
Type
|
CUSTOM
|
Details
|
(77° F.)
|
Type
|
CUSTOM
|
Details
|
to rise to about 54°-60° C.
|
Type
|
CUSTOM
|
Details
|
(130°-140° F.)
|
Type
|
CUSTOM
|
Details
|
generated by the reaction
|
Type
|
CUSTOM
|
Details
|
transferred to a separatory funnel
|
Type
|
CUSTOM
|
Details
|
Two liquid phases formed
|
Type
|
WASH
|
Details
|
washed
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
CC(C)(C)S
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)SSC(C)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[OH-].[Na+].CO.[CH3:5][C:6]([SH:9])([CH3:8])[CH3:7].O=[Si]=O>[O-][Mo]([O-])(=O)=O.[Co+2].O>[CH3:5][C:6]([SH:9])([CH3:8])[CH3:7].[C:6]([S:9][S:9][C:6]([CH3:8])([CH3:7])[CH3:5])([CH3:8])([CH3:7])[CH3:5] |f:0.1,5.6|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=[Si]=O
|
Name
|
solid
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
250 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
500 mL
|
Type
|
reactant
|
Smiles
|
CC(C)(C)S
|
Name
|
|
Quantity
|
2 g
|
Type
|
catalyst
|
Smiles
|
[O-][Mo](=O)(=O)[O-].[Co+2]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
316
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
stainless steel
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
alcohol
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
mercaptan
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
25 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
internal cooling
|
Type
|
ADDITION
|
Details
|
coils, overhead condenser, back pressure regulator and air addition tube
|
Type
|
CUSTOM
|
Details
|
pressured to 300 psig (2.068 MPa) with air at about 25° C.
|
Type
|
CUSTOM
|
Details
|
(77° F.)
|
Type
|
CUSTOM
|
Details
|
to rise to about 54°-60° C.
|
Type
|
CUSTOM
|
Details
|
(130°-140° F.)
|
Type
|
CUSTOM
|
Details
|
generated by the reaction
|
Type
|
CUSTOM
|
Details
|
transferred to a separatory funnel
|
Type
|
CUSTOM
|
Details
|
Two liquid phases formed
|
Type
|
WASH
|
Details
|
washed
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
CC(C)(C)S
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)SSC(C)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |